2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol
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Overview
Description
2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol typically involves multiple steps starting from acyclic starting materials. One common route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Substitution reactions: Introduction of the methylamino group at the 4-position of the pyrimidine ring.
Formation of the ethanolamine side chain: This involves the reaction of the intermediate with suitable reagents to introduce the ethanolamine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A basic pyrimidine derivative with similar structural features.
4-Methylpyrimidine: Another pyrimidine derivative with a methyl group at the 4-position.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to the pyrimidine ring.
Uniqueness
2-((4-(Methylamino)pyrimidin-2-yl)amino)ethanol is unique due to the presence of both the methylamino and ethanolamine groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry, biology, and industry.
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-[[4-(methylamino)pyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C7H12N4O/c1-8-6-2-3-9-7(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H2,8,9,10,11) |
InChI Key |
DHYURAGJDUVKKT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1)NCCO |
Origin of Product |
United States |
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